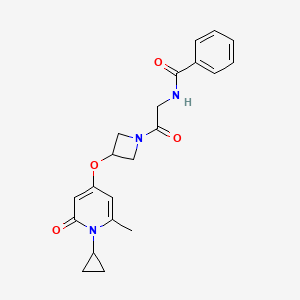

N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-14-9-17(10-19(25)24(14)16-7-8-16)28-18-12-23(13-18)20(26)11-22-21(27)15-5-3-2-4-6-15/h2-6,9-10,16,18H,7-8,11-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBYNMLDXUVBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Synthesis: : Begin with the preparation of the 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. This can be achieved through a cyclization reaction involving a suitable precursor.

Azetidine Intermediate Formation: : The prepared acid is then reacted with azetidine under conditions facilitating the formation of the azetidin-1-yl group, often using an activating agent like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).

Coupling Reaction: : The azetidine intermediate is further coupled with 2-oxoethyl benzamide using a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form the final product.

Industrial Production Methods

Scalability: : Employing continuous flow reactors to scale up the coupling reactions, ensuring controlled reaction conditions and high yield.

Purification: : Utilize chromatographic techniques like high-performance liquid chromatography (HPLC) for purification, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions at the pyridine moiety, potentially converting the dihydropyridine to a pyridinium salt under strong oxidizing conditions.

Reduction: : Reduction at the oxo groups on the pyridine and ethylbenzamide linkages can yield alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the benzamide ring, allowing modifications to the aryl group.

Common Reagents and Conditions

Oxidation: : Agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Use of lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) under mild conditions.

Substitution: : Employing reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: : Forms pyridinium salts and carboxylic acids.

Reduction: : Produces secondary or tertiary alcohols.

Substitution: : Leads to functionalized benzamides with diverse substituents.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential : The compound exhibits promising pharmacological properties due to its unique combination of functional groups. The presence of the azetidine and pyridine moieties enhances its interaction with biological targets, potentially leading to new therapeutic agents for various diseases.

Target Specificity : Research indicates that compounds similar to N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide demonstrate higher binding affinities for specific biological receptors compared to traditional benzamide or pyridine derivatives. This specificity can be exploited in drug design to improve efficacy and reduce side effects.

Anticancer Research

Inhibition of Tumor Growth : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, the structural components can be modified to enhance their activity against various cancer cell lines. The azetidine ring is particularly noted for its ability to interact with enzymes involved in cancer progression.

Case Studies : Research has highlighted the effectiveness of similar compounds in inhibiting cell proliferation in specific cancer types, suggesting that N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide could be further investigated for its potential as an anticancer agent.

Anti-inflammatory Applications

Lipoxygenase Inhibition : The compound's structure allows it to act as a potential inhibitor of lipoxygenase enzymes, which are involved in inflammatory processes. This property suggests its use in developing anti-inflammatory drugs.

Research Findings : In silico studies have indicated that compounds with similar structures exhibit significant lipoxygenase inhibitory activity, paving the way for further exploration of N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide in treating inflammatory diseases.

Synthetic Methodologies

Synthesis Routes : The synthesis of N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide involves several key steps:

- Formation of the Azetidine Intermediate : This is typically achieved through the reaction of a suitable precursor with azetidine under activating conditions.

- Coupling Reaction : The azetidine intermediate is then coupled with 2-oxoethyl benzamide using coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Mechanism of Action

Molecular Targets: : Primarily interacts with enzymes and receptors featuring active sites complementary to its azetidine and pyridine structures.

Pathways Involved: : Modulates biochemical pathways through inhibition or activation of specific enzymes, impacting cellular functions and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound shares structural motifs with several classes of molecules, as highlighted below:

Table 1: Key Structural Features and Comparisons

Key Observations :

Benzamide Derivatives: The target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide both utilize benzamide backbones. However, the latter’s hydroxy-tert-butyl group enables coordination in metal-catalyzed reactions, whereas the target compound’s azetidine-pyridinone system may favor target-specific interactions .

Lactam Systems: The pyridinone lactam in the target compound resembles the macrocyclic lactone in rapamycin analogs. NMR studies on such systems (e.g., shifts in regions A and B) suggest that substituent positioning significantly alters electronic environments, impacting binding properties .

Physicochemical and ADMET Properties

While explicit data for the target compound is unavailable, lumping strategies (grouping structurally similar compounds) suggest shared properties with benzamide and azetidine-containing molecules :

- Solubility: The azetidine and pyridinone groups may enhance aqueous solubility compared to purely aromatic analogs.

- Metabolic Stability : The cyclopropyl group could reduce oxidative metabolism, as seen in other cyclopropane-containing drugs.

- QSAR Models : Equation-based comparisons (e.g., log k coefficients) from diverse compound libraries indicate that the target compound’s properties would align with models prioritizing heterocyclic diversity and hydrogen-bonding capacity .

Biological Activity

N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Core Structure : It contains a dihydropyridine moiety, which is known for various biological activities.

- Functional Groups : The presence of a benzamide and an azetidine ring contributes to its lipophilicity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. A study on related compounds demonstrated their effectiveness against resistant strains such as Staphylococcus aureus .

| Compound | Activity | Reference |

|---|---|---|

| Dihydropyridine Derivative | Antimicrobial against MRSA | |

| Benzamide Derivative | Antifungal activity |

2. Cytotoxicity

Cytotoxicity assays reveal that derivatives of the compound may possess selective toxicity towards cancer cell lines. For example, studies have shown that certain dihydropyridine derivatives exhibit cytotoxic effects on L929 and A549 cells, suggesting potential applications in cancer therapy .

The mechanism by which N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interaction with DNA : Some derivatives interact with nucleic acids, disrupting replication processes in pathogens.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a series of dihydropyridine derivatives, including those structurally related to N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Study on Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of similar benzamide derivatives was tested against a panel of pathogens. The results highlighted a significant reduction in bacterial load when treated with these compounds, suggesting their potential as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?

- Methodological Answer : The synthesis requires multi-step reactions with strict control of temperature (e.g., 0–5°C for intermediates) and pH to minimize side products. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., piperidine for Knoevenagel condensations) are pivotal. Post-synthesis purification via HPLC or column chromatography is essential to achieve >95% purity. Reaction progress should be monitored using TLC or LC-MS .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods:

- 1H/13C NMR for verifying substituent positions and stereochemistry.

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight.

- HPLC with UV detection to assess purity.

Cross-referencing data with computational predictions (e.g., ChemDraw simulations) enhances accuracy .

Q. How can researchers conduct initial biological activity screening for this compound?

- Methodological Answer : Use in vitro assays targeting enzymes or receptors linked to its structural motifs (e.g., kinase inhibition for triazolopyridazine derivatives). Standard protocols include:

- MTT assays for cytotoxicity profiling.

- Fluorescence-based enzymatic assays (e.g., NADPH-dependent oxidoreductases).

- Binding affinity studies (SPR or ITC) to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodological Answer : Systematically modify functional groups (e.g., cyclopropyl, benzamide) and evaluate changes in activity. For example:

- Replace the 6-methyl group on the dihydropyridine ring with halogens to assess solubility effects.

- Introduce electron-withdrawing groups on the benzamide moiety to enhance target binding.

Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .

Q. What strategies are effective for identifying the compound’s primary molecular target?

- Methodological Answer : Combine chemoproteomics (e.g., affinity chromatography with a biotinylated analog) and transcriptomic profiling (RNA-seq of treated vs. untreated cells). Validate hits using CRISPR-Cas9 knockout models or siRNA silencing in relevant cell lines .

Q. How can conflicting data on biological activity across studies be resolved?

- Methodological Answer : Investigate variables such as:

- Purity discrepancies : Re-analyze batches via HPLC and compare with original studies.

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural analogs : Test closely related derivatives (e.g., triazolopyridazines with varying substituents) to isolate activity drivers .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma. Monitor degradation via LC-MS and identify metabolites. For storage stability, test lyophilized vs. solution forms at 4°C, -20°C, and room temperature over 6–12 months .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

- Methodological Answer : Use rodent models (e.g., xenograft mice for oncology):

- Administer the compound intravenously or orally at 10–100 mg/kg doses.

- Assess pharmacokinetics (Cmax, AUC) via LC-MS/MS of plasma samples.

- Monitor toxicity through histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.